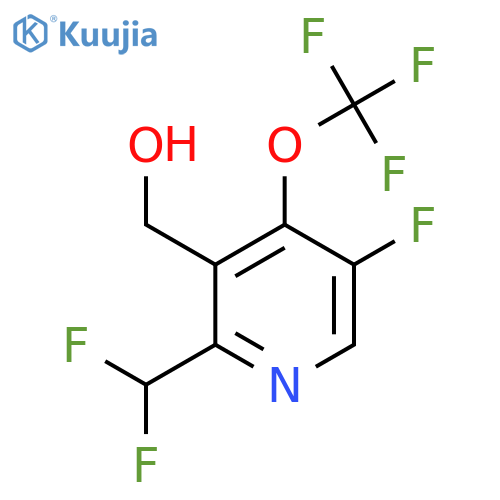

Cas no 1806197-16-9 (2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol)

1806197-16-9 structure

商品名:2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol

CAS番号:1806197-16-9

MF:C8H5F6NO2

メガワット:261.121223211288

CID:4829233

2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol

-

- インチ: 1S/C8H5F6NO2/c9-4-1-15-5(7(10)11)3(2-16)6(4)17-8(12,13)14/h1,7,16H,2H2

- InChIKey: ALXMKUHMFCZWSZ-UHFFFAOYSA-N

- ほほえんだ: FC1=CN=C(C(F)F)C(CO)=C1OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 249

- トポロジー分子極性表面積: 42.4

- 疎水性パラメータ計算基準値(XlogP): 1.9

2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029099077-1g |

2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol |

1806197-16-9 | 97% | 1g |

$1,519.80 | 2022-03-31 |

2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

1806197-16-9 (2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol) 関連製品

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量